4-Hydroxybenzyl alcohol
Overview
Description
P-hydroxybenzyl alcohol is a member of the class of benzyl alcohols that is benzyl alcohol substituted by a hydroxy group at position 4. It has been isolated from Arcangelisia gusanlung. It has a role as a plant metabolite. It is a member of phenols and a member of benzyl alcohols.
4-Hydroxybenzyl alcohol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Arcangelisia gusanlung, Bacopa monnieri, and other organisms with data available.
Mechanism of Action
Target of Action
4-Hydroxybenzyl alcohol (4-HBA) is a phenolic compound found in various plants, including Gastrodia elata, a traditional Chinese herb . It primarily targets the central nervous system and has been shown to interact with the serotonergic and GABAergic systems . It also targets the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) .
Mode of Action
4-HBA interacts with its targets to exert a range of effects. It has been shown to have sedative and hypnotic activities, which are believed to be mediated by the serotonergic and GABAergic systems . In addition, 4-HBA upregulates Nrf2, Prdx6, and PDI, which are involved in antioxidant defense .
Biochemical Pathways
The neuroprotective effects of 4-HBA are believed to occur through upregulation of Nrf2, Prdx6, and PDI expression via the PI3K/Akt pathway . This upregulation enhances the body’s antioxidant defense systems, helping to reduce oxidative stress and protect against cerebral ischemic injury .
Pharmacokinetics
The highest content of 4-HBA was found in the liver, followed by the spleen .
Result of Action
4-HBA has been shown to have a wide range of beneficial effects. It exhibits sedative and hypnotic activities , and has neuroprotective effects against cerebral ischemic injury . It reduces neuronal injury, LDH release, and up-regulation of 8-hydroxydeoxyguanosine (8-OHdG) induced by oxygen-glucose deprivation followed by reperfusion (OGD/R) .
Action Environment
The action of 4-HBA can be influenced by various environmental factors. For instance, the transformation of L-tyrosine into 4-HBA was found to be most efficient under specific conditions, such as a transformation temperature of 40°C
Safety and Hazards
4-HBA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Future Directions
Biochemical Analysis
Biochemical Properties
4-HBA interacts with various enzymes, proteins, and other biomolecules. It has been reported to have sedative effects and can synergize with pentobarbital-induced sleep . It also has neuroprotective effects, potentially through upregulation of Nrf2, Prdx6, and PDI expression via the PI3K/Akt pathway .
Cellular Effects
4-HBA has been shown to have significant effects on various types of cells and cellular processes. It reduces neuronal injury, LDH release, and up-regulation of 8-hydroxydeoxyguanosine (8-OHdG) induced by oxygen–glucose deprivation followed by reperfusion (OGD/R) . It also reduces the cerebral infarct size and improves behavioral parameters after cerebral ischemia .
Molecular Mechanism
4-HBA exerts its effects at the molecular level through various mechanisms. It has been shown to upregulate the transcription factor nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) via the PI3K/Akt pathway . This suggests that 4-HBA protects neurons against cerebral ischemic injury through upregulation of Nrf2, Prdx6, and PDI expression .
Temporal Effects in Laboratory Settings
Over time, 4-HBA has been shown to have robust neuroprotective effects in the postischemic brain . It significantly suppresses Zn2±induced cell death, ROS generation, and PARP-1 induction .
Dosage Effects in Animal Models
In animal models, the effects of 4-HBA vary with different dosages. For instance, it has been shown that 10 mg/kg of 4-HBA exhibits the strongest sedative–hypnotic activity among HBA and its derivatives .
Metabolic Pathways
4-HBA is involved in various metabolic pathways. For instance, it has been used as a precursor to synthesize hydrogen peroxide-responsive copolyoxalate nanoparticles and polymers . It is also a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
Properties
IUPAC Name |
4-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSUAQZOZWCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073920 | |
Record name | 4-Hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream crystalline powder; [Alfa Aesar MSDS], Solid, White crystalline powder; slightly fruity-sweet coconut odour | |
Record name | 4-Hydroxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21489 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 4-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-Hydroxybenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/888/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
252.00 °C. @ 760.00 mm Hg | |
Record name | 4-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
6700 mg/L @ 20 °C (exp), slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
Record name | 4-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Hydroxybenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/888/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000825 [mmHg] | |
Record name | 4-Hydroxybenzyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21489 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
623-05-2 | |
Record name | 4-Hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxybenzyl alcohol | |
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Record name | 4-hydroxybenzyl alcohol | |
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Record name | 4-Hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073920 | |
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Record name | 4-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.790 | |
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Record name | 4-HYDROXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3AH1FP1B | |
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Record name | 4-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124.5 °C | |
Record name | 4-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011724 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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